![molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3](/img/structure/B1382704.png)

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

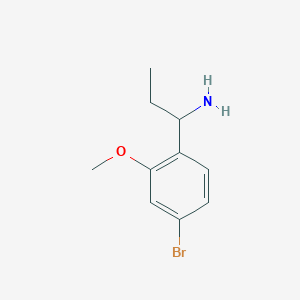

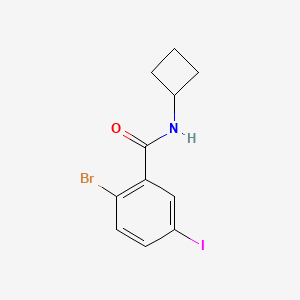

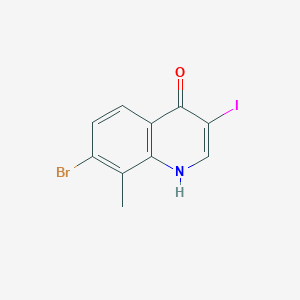

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7H12ClNO2 . It is a white to yellow solid with a molecular weight of 177.63 .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .

Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is characterized by a bicyclic scaffold . This structure is similar to that of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Physical And Chemical Properties Analysis

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a white to yellow solid . It has a molecular weight of 177.63 . The compound should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Synthesis of γ-Aminobutyric Acid Analogues : A study by Petz and Wanner (2013) describes the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid, highlighting their potential in chemical synthesis and medicinal chemistry applications (Petz & Wanner, 2013).

- Amino Acid Synthesis : Napolitano et al. (2010) conducted a full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, emphasizing its significance as a unique amino acid and a building block in medicinal chemistry (Napolitano et al., 2010).

Pharmaceutical and Medicinal Chemistry

- Advanced Building Blocks for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery due to their ease of synthesis and versatility (Denisenko et al., 2017).

- Constrained Proline Analogue : Research by Avenoza et al. (1995) on the synthesis of exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid highlights its potential as a constrained proline analogue, demonstrating its relevance in peptide chemistry and drug design (Avenoza et al., 1995).

Structural and Conformational Studies

- Structural Characterization : Britvin and Rumyantsev (2017) conducted a structural characterization of 7-azabicyclo[2.2.1]heptane, a core component in epibatidine, showcasing the importance of such compounds in understanding molecular structures and interactions (Britvin & Rumyantsev, 2017).

Enzymatic and Biochemical Studies

- Chemoenzymatic Synthesis and Dopaminergic Ligands : A study by Reinart-Okugbeni et al. (2012) on the chemoenzymatic synthesis of 3-azabicyclo[3.2.0]heptane derivatives emphasizes their role as dopaminergic ligands, suggesting potential applications in neuroscience and pharmacology (Reinart-Okugbeni et al., 2012).

Safety and Hazards

The safety information for “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMUJLSVMRSEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CNC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1382629.png)

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)